Aldohexose 6-phosphate barium heptahydrate

CAS No.:

Cat. No.: VC16640311

Molecular Formula: C6H27BaO16P

Molecular Weight: 523.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H27BaO16P |

|---|---|

| Molecular Weight | 523.57 g/mol |

| Standard InChI | InChI=1S/C6H13O9P.Ba.7H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;7*1H2/t3-,4+,5+,6+;;;;;;;;/m0......../s1 |

| Standard InChI Key | QFKXKACDUKZIMZ-WEEPEOOHSA-N |

| Isomeric SMILES | C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.O.O.O.O.O.O.O.[Ba] |

| Canonical SMILES | C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.O.O.O.O.O.O.O.[Ba] |

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

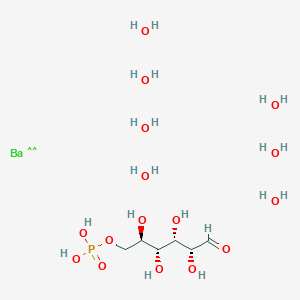

Aldohexose 6-phosphate barium heptahydrate belongs to the class of phosphate esters, featuring a six-carbon aldohexose backbone (e.g., glucose) phosphorylated at the sixth position. The barium ion (Ba²⁺) neutralizes the phosphate group’s negative charge, forming a stable ionic bond, while seven water molecules occupy the crystal lattice. The molecular formula C₆H₂₇BaO₁₆P reflects this hydration state, distinguishing it from anhydrous variants.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂₇BaO₁₆P |

| Molecular Weight | 523.57 g/mol |

| Hydration State | Heptahydrate (7 H₂O) |

| Canonical SMILES | C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.O.O.O.O.O.O.O.[Ba] |

| InChIKey | QFKXKACDUKZIMZ-WEEPEOOHSA-N |

The stereochemistry of the aldohexose moiety is critical. For glucose-derived variants, the configuration is 2R,3R,4S,5R, ensuring compatibility with enzymatic active sites in metabolic pathways .

Physical and Chemical Stability

While detailed solubility and melting point data are unavailable in public domains, the compound’s hydrated form enhances stability under standard laboratory conditions. The barium ion’s large ionic radius (≈2.15 Å) contributes to lattice stability, reducing hygroscopicity compared to alkali metal salts.

Synthesis and Production

Phosphorylation of Aldohexoses

The synthesis involves reacting aldohexoses (e.g., glucose) with phosphoric acid or phosphate salts in the presence of barium ions. Key steps include:

-

pH Control: Maintained near neutrality (pH 6.5–7.5) to prevent hydrolysis of the phosphate ester bond.

-

Temperature Optimization: Conducted at 25–40°C to balance reaction kinetics and product stability.

-

Crystallization: Gradual evaporation under vacuum yields the heptahydrate form, confirmed via X-ray diffraction.

Table 2: Synthetic Parameters

| Parameter | Optimal Range |

|---|---|

| Reaction pH | 6.5–7.5 |

| Temperature | 25–40°C |

| Barium Source | BaCl₂, Ba(OH)₂ |

Biochemical Role and Metabolic Significance

Glycolytic Pathway Integration

As a structural analog of glucose-6-phosphate (G6P), this compound participates in glycolysis, where G6P is isomerized to fructose-6-phosphate by phosphohexose isomerase. The barium salt’s stability allows in vitro studies of enzyme kinetics without spontaneous hydrolysis.

Gluconeogenesis and Regulatory Mechanisms

In gluconeogenesis, the compound serves as a precursor for glucose synthesis, with its dephosphorylation mediated by glucose-6-phosphatase. Studies using barium salts have elucidated allosteric regulation mechanisms in hepatic cells.

NADPH Production and Redox Balance

Hexose-6-phosphate dehydrogenase (H6PD) catalyzes the oxidation of G6P to 6-phosphogluconate, generating NADPH. The barium salt’s inertness in redox reactions makes it ideal for probing H6PD’s role in endoplasmic reticulum redox homeostasis.

Applications in Scientific Research

Enzyme Substrate Studies

The compound is widely used as a substrate for:

-

Glucose-6-Phosphate Dehydrogenase (G6PD): Assessing genetic variants linked to malaria susceptibility.

-

Phosphoglucomutase: Investigating glycogen synthesis pathways .

Pharmacological Modeling

Barium’s radio-opaque properties enable tracking of phosphate ester metabolism in vivo using imaging techniques, aiding drug development for metabolic disorders.

Comparative Analysis with Related Compounds

Barium Glucose 6-Phosphate (Anhydrous)

The anhydrous form (C₆H₁₁BaO₉P, MW 395.45 g/mol) lacks hydration, altering solubility and reactivity.

Table 3: Hydrated vs. Anhydrous Forms

| Property | Heptahydrate | Anhydrous |

|---|---|---|

| Molecular Formula | C₆H₂₇BaO₁₆P | C₆H₁₁BaO₉P |

| Molecular Weight | 523.57 g/mol | 395.45 g/mol |

| Stability | High (hydrated lattice) | Moderate (hygroscopic) |

| Enzymatic Compatibility | Equivalent | Equivalent |

Sodium and Potassium Salts

Alkali metal salts (e.g., Na⁺, K⁺) exhibit higher solubility but lower thermal stability, limiting their utility in long-term studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume